An In-depth Technical Guide to 4-Phenyl-1-(1-propynyl)cyclohexanol: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 4-Phenyl-1-(1-propynyl)cyclohexanol: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-1-(1-propynyl)cyclohexanol is a tertiary acetylenic alcohol characterized by a cyclohexanol core substituted with a phenyl group at the 4-position and a propynyl group at the 1-position. This unique combination of a rigid cyclohexyl scaffold, an aromatic phenyl ring, and a reactive alkyne functionality makes it a molecule of significant interest in medicinal chemistry and materials science. As a member of the tertiary propargyl alcohol family, it holds potential for a range of chemical transformations and biological activities.[1] The strategic placement of the phenyl and propynyl groups influences the molecule's stereochemistry and electronic properties, which are critical determinants of its reactivity and interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, synthesis, and molecular properties of 4-Phenyl-1-(1-propynyl)cyclohexanol, offering valuable insights for researchers engaged in drug discovery and organic synthesis.
Molecular Structure and Properties
The chemical structure of 4-Phenyl-1-(1-propynyl)cyclohexanol features a central cyclohexane ring. A phenyl group is attached to the C4 carbon, while a hydroxyl group and a 1-propynyl group are attached to the C1 carbon. This substitution pattern gives rise to stereoisomerism, with the relationship between the phenyl and hydroxyl groups (cis or trans) influencing the overall conformation and properties of the molecule.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O | - |
| Molecular Weight | 214.30 g/mol | - |
| Appearance | Predicted to be a white to off-white solid | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform, and insoluble in water. | - |
| Stereochemistry | The molecule exists as cis and trans isomers depending on the relative orientation of the phenyl and hydroxyl groups. The propynyl group can also influence the conformational preference of the cyclohexyl ring. | - |
Synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol
The most direct and widely employed method for the synthesis of tertiary acetylenic alcohols like 4-Phenyl-1-(1-propynyl)cyclohexanol is the nucleophilic addition of an acetylide to a ketone.[2][3] In this case, the reaction involves the addition of a propynyl anion to 4-phenylcyclohexanone. This can be achieved using either an organolithium or a Grignard reagent.
Synthetic Pathway
Caption: General synthetic scheme for 4-Phenyl-1-(1-propynyl)cyclohexanol.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a representative procedure for the synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propyne (gas) or a suitable precursor
-
4-Phenylcyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once the reaction starts (as evidenced by bubbling and a cloudy appearance), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
Formation of Propynylmagnesium Bromide: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Bubble propyne gas through the solution for a sufficient period to ensure complete reaction and formation of propynylmagnesium bromide. The completion of this step can be monitored by the cessation of ethane evolution.
-
Reaction with 4-Phenylcyclohexanone: Dissolve 4-phenylcyclohexanone in anhydrous diethyl ether and add it dropwise to the stirred solution of propynylmagnesium bromide at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Phenyl protons (C₆H₅) |
| ~ 2.50 | m | 1H | Methine proton on C4 (CH-Ph) |
| ~ 1.80 - 2.20 | m | 4H | Cyclohexyl methylene protons adjacent to C1 and C4 |
| ~ 1.50 - 1.70 | m | 4H | Remaining cyclohexyl methylene protons |
| ~ 1.90 | s | 3H | Methyl protons of the propynyl group (C≡C-CH₃) |
| ~ 1.60 | s | 1H | Hydroxyl proton (OH) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Quaternary phenyl carbon (C-ipso) |
| ~ 128 | Phenyl carbons (CH) |
| ~ 126 | Phenyl carbons (CH) |
| ~ 85 | Alkynyl carbon (C-C≡C) |
| ~ 80 | Alkynyl carbon (C≡C-CH₃) |
| ~ 75 | Quaternary cyclohexyl carbon (C-OH) |
| ~ 45 | Methine cyclohexyl carbon (CH-Ph) |
| ~ 35 | Methylene cyclohexyl carbons |
| ~ 30 | Methylene cyclohexyl carbons |
| ~ 4 | Methyl carbon of the propynyl group (C≡C-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Broad, Strong | O-H stretch (hydroxyl group) |
| ~ 3050 | Medium | C-H stretch (aromatic) |
| ~ 2930, 2850 | Strong | C-H stretch (aliphatic) |
| ~ 2240 | Medium, Sharp | C≡C stretch (alkyne) |
| ~ 1600, 1490 | Medium | C=C stretch (aromatic ring) |
| ~ 1100 | Strong | C-O stretch (tertiary alcohol) |
| ~ 760, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular ion) |
| 199 | [M - CH₃]⁺ |
| 196 | [M - H₂O]⁺ |
| 171 | [M - C₃H₃]⁺ (loss of propynyl group) |
| 104 | [C₆H₅-CH=CH₂]⁺ (styrene fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Potential Biological and Pharmacological Significance
While specific biological studies on 4-Phenyl-1-(1-propynyl)cyclohexanol are not extensively documented, the structural motifs present in the molecule suggest potential for various pharmacological activities.
-
Tertiary Alcohols in Drug Design: Tertiary alcohols are often incorporated into drug candidates to improve metabolic stability. The steric hindrance around the hydroxyl group can prevent oxidation, a common metabolic pathway for primary and secondary alcohols.[7]
-
Propargyl Groups in Medicinal Chemistry: The propargyl group is a versatile functional group in drug design. It can act as a pharmacophore, participate in covalent interactions with biological targets, or serve as a synthetic handle for further functionalization.[1]
-
Substituted Cyclohexanols: The cyclohexanol scaffold is present in numerous biologically active compounds. The conformational rigidity of the ring system and the stereochemical arrangement of substituents can lead to specific interactions with enzymes and receptors. For instance, various substituted cyclohexanols have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[8]
Given these considerations, 4-Phenyl-1-(1-propynyl)cyclohexanol represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.
Conclusion
4-Phenyl-1-(1-propynyl)cyclohexanol is a synthetically accessible tertiary acetylenic alcohol with a rich chemical structure. This guide has provided a detailed overview of its synthesis, predicted spectroscopic properties, and potential for biological applications. The synthetic protocols outlined, based on well-established organometallic chemistry, offer a reliable route to this compound. The predicted spectral data provide a valuable reference for its characterization. While its specific biological functions remain to be fully elucidated, the presence of key structural motifs suggests that it could serve as a valuable building block for the discovery of new and effective therapeutic agents. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule.
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Figure 1: Structure of 4-Phenyl-1-(1-propynyl)cyclohexanol with protons labeled for spectral assignment.
